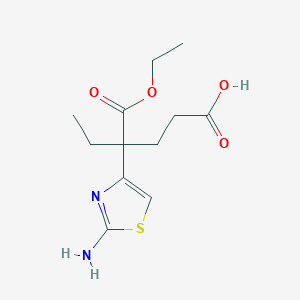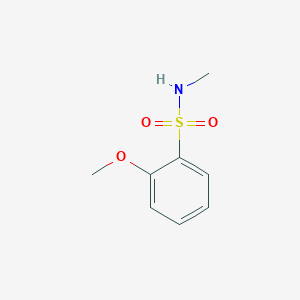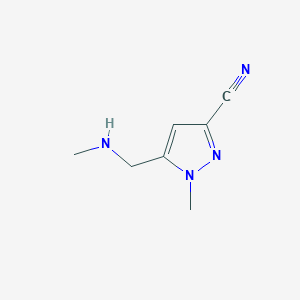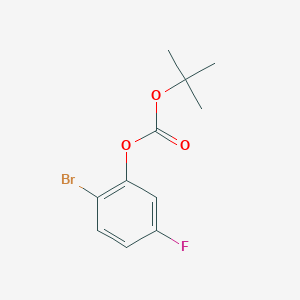![molecular formula C21H29NOSi B12502322 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Starting Material: Pyrrolidine with a hydroxymethyl group.
Reagents: Tert-butyldiphenylsilyl chloride, pyridine or imidazole.
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the silyl-protected group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the silyl-protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: In the development of pharmaceuticals where the stability of the silyl-protected group is advantageous.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is particularly useful in multi-step synthetic processes where selective deprotection is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyldimethylsilyl-protected compounds: These compounds offer similar protection but with different steric and electronic properties.
Trimethylsilyl-protected compounds: These are less bulky and less stable compared to tert-butyldiphenylsilyl-protected compounds.
Triisopropylsilyl-protected compounds: These offer greater stability in the presence of fluoride ions but are bulkier.
Uniqueness
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is unique due to the combination of the pyrrolidine ring and the tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C21H29NOSi |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
tert-butyl-diphenyl-(pyrrolidin-2-ylmethoxy)silane |
InChI |
InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3 |
Clé InChI |
VZEUHLPSFWLCLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)

![Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502267.png)

![5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)

![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide](/img/structure/B12502297.png)
![N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12502300.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)


